molecular formula C10H12O3 B1302517 4-Methoxy-2,5-dimethylbenzoic acid CAS No. 58106-26-6

4-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B1302517
CAS No.: 58106-26-6
M. Wt: 180.2 g/mol
InChI Key: WXUIXMXEFZKIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,5-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylphenol followed by carboxylation. The reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation and carboxylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-2,5-dimethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2,5-dimethylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzene ring allows for unique reactivity and interactions compared to its similar compounds .

Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUIXMXEFZKIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372871
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58106-26-6
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,5-dimethylbenzoic acid
Reactant of Route 3
4-Methoxy-2,5-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,5-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,5-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.